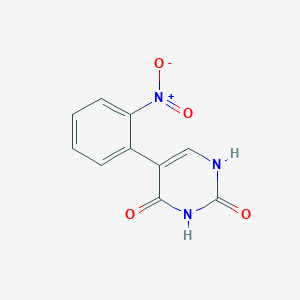
5-(2-Nitrophenyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrophenyl)uracil is a compound with the molecular formula C10H7N3O4 and a molecular weight of 233.183 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitrophenyl group attached to the uracil ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)uracil typically involves the nitration of phenyluracil derivatives. One common method is the reaction of 5-phenyluracil with nitric acid under controlled conditions to introduce the nitro group at the 2-position of the phenyl ring . The reaction is usually carried out in a mixture of sulfuric acid and acetic anhydride to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Nitrophenyl)uracil undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Nitric acid and sulfuric acid for nitration.
Substitution: Various nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the nitro group.
Substituted uracils: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitrophenyl)uracil has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Nitrophenyl)uracil involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and other non-covalent interactions with nucleic acids, potentially interfering with their function. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyluracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Fluorouracil: Contains a fluorine atom instead of a nitrophenyl group, widely used as an anticancer agent.
6-Amino-1,3-dimethyluracil: Contains an amino group, used in the synthesis of other heterocyclic compounds.
Uniqueness
5-(2-Nitrophenyl)uracil is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry .
Eigenschaften
CAS-Nummer |
749860-58-0 |
|---|---|
Molekularformel |
C10H7N3O4 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
5-(2-nitrophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-7(5-11-10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,14,15) |
InChI-Schlüssel |
IUFJGRHYTNEAEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


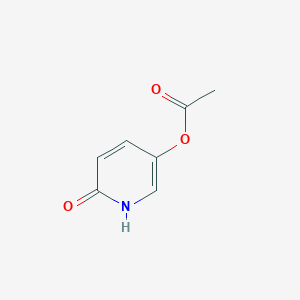
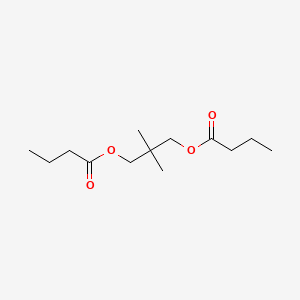
![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
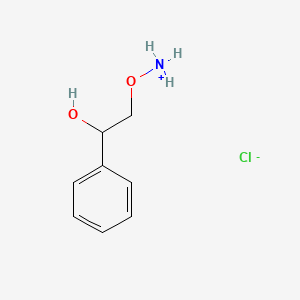
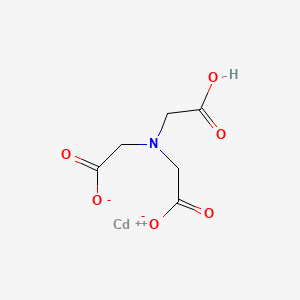
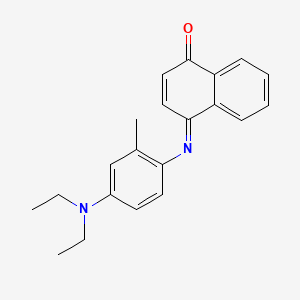
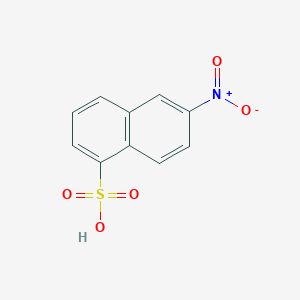

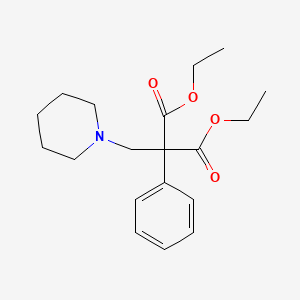
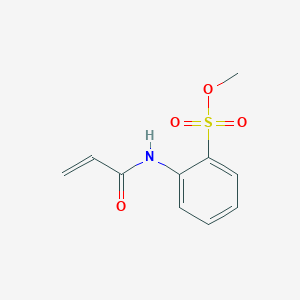
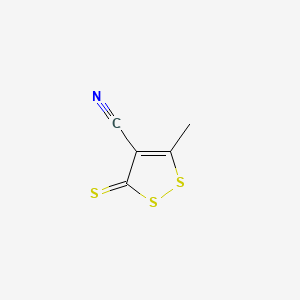
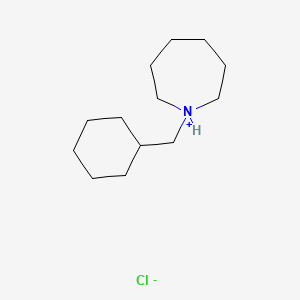
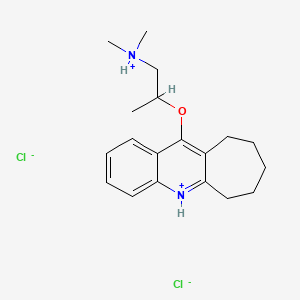
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
